molecular formula C13H18O B6155340 2-(4-tert-butylphenyl)propanal CAS No. 61307-73-1

2-(4-tert-butylphenyl)propanal

Cat. No.: B6155340
CAS No.: 61307-73-1
M. Wt: 190.28 g/mol
InChI Key: SNOVXNPIRUDJNG-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)propanal is an aromatic aldehyde with the molecular formula C13H18O. This compound is known for its pleasant floral scent, often described as reminiscent of lily of the valley. It is widely used in the fragrance industry and is a key ingredient in many perfumes and scented products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenyl)propanal typically involves the reaction of 4-tert-butyltoluene with methanol through anodic oxidation to form an acetal intermediate. This intermediate then undergoes a condensation reaction with propanal to yield the desired aldehyde .

Industrial Production Methods: On an industrial scale, companies like BASF produce this compound using a similar method. The process involves precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-tert-Butylphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-tert-Butylphenyl)propanal has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.

    Industry: Widely used in the fragrance industry for its pleasant scent.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)propanal involves its interaction with olfactory receptors, leading to the perception of its floral scent. Additionally, its aldehyde group can react with nucleophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts a distinct floral scent and makes it a valuable compound in the fragrance industry. Its reactivity also makes it a useful intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-tert-butylphenyl)propanal involves the reaction of 4-tert-butylbenzaldehyde with propanal in the presence of a suitable catalyst.", "Starting Materials": [ "4-tert-butylbenzaldehyde", "Propanal" ], "Reaction": [ "Step 1: Add 4-tert-butylbenzaldehyde and propanal in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as p-toluenesulfonic acid or sodium hydroxide to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product using a suitable solvent such as diethyl ether or dichloromethane.", "Step 5: Purify the product using techniques such as column chromatography or recrystallization." ] }

CAS No.

61307-73-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(4-tert-butylphenyl)propanal

InChI

InChI=1S/C13H18O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-10H,1-4H3

InChI Key

SNOVXNPIRUDJNG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)C(C)(C)C

Purity

95

Origin of Product

United States

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